
1-Pentanaminium, N,N,N-tripentyl-, fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanaminium, N,N,N-tripentyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its structure, which includes a central nitrogen atom bonded to four pentyl groups and a fluoride ion.
Métodos De Preparación
The synthesis of 1-Pentanaminium, N,N,N-tripentyl-, fluoride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of tripentylamine with pentyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Pentanaminium, N,N,N-tripentyl-, fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form the corresponding alcohol and ammonium salt.
Common reagents used in these reactions include halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pentanaminium, N,N,N-tripentyl-, fluoride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Quaternary ammonium compounds, including this one, are explored for their potential antimicrobial properties.
Industry: It is used in the formulation of surfactants and detergents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of 1-Pentanaminium, N,N,N-tripentyl-, fluoride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the compound can penetrate and disrupt bacterial cell membranes.
Comparación Con Compuestos Similares
1-Pentanaminium, N,N,N-tripentyl-, fluoride can be compared with other quaternary ammonium compounds such as:
- 1-Pentanaminium, N,N,N-tripentyl-, chloride
- 1-Pentanaminium, N,N,N-tripentyl-, bromide
- 1-Pentanaminium, N,N,N-tripentyl-, iodide
These compounds share similar structures but differ in the halide ion. The fluoride variant is unique due to the small size and high electronegativity of the fluoride ion, which can influence its reactivity and interaction with biological membranes.
Propiedades
Número CAS |
69468-58-2 |
|---|---|
Fórmula molecular |
C20H44FN |
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
tetrapentylazanium;fluoride |
InChI |
InChI=1S/C20H44N.FH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DMUXGOVRWIDZEU-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



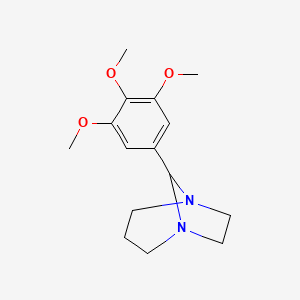

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
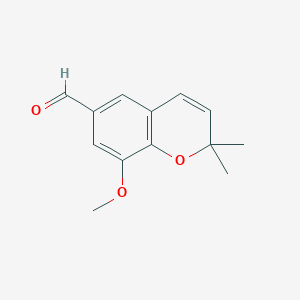
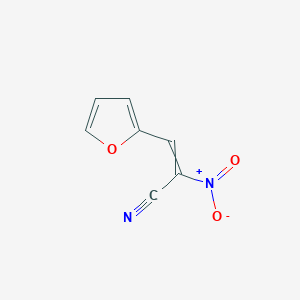

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
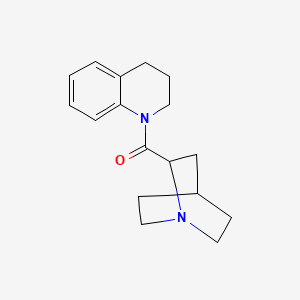
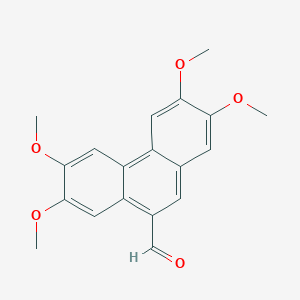
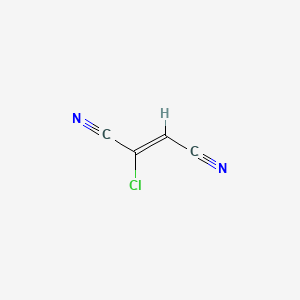
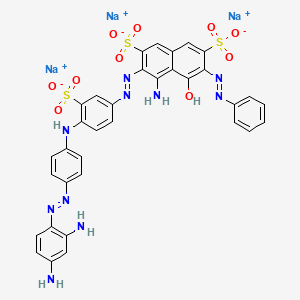
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
